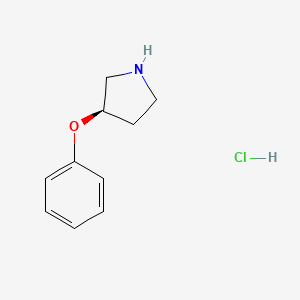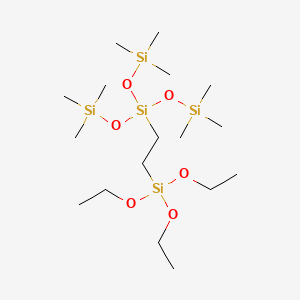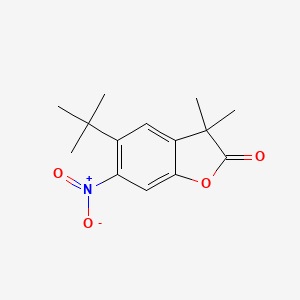
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one
Descripción general
Descripción
The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis. Its structural complexity and functional groups make it a versatile precursor for synthesizing a variety of organic molecules. It can be used to prepare other benzofuran derivatives with potential applications in pharmaceuticals and agrochemicals .
Pharmaceutical Research
Benzofuran derivatives, like the compound , are known for their bioactivity. They have been studied for their potential use in developing new therapeutic agents due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound could be a key ingredient in the synthesis of novel drugs.
Agrochemical Development
The nitro group and the benzofuran core of the compound suggest its use in the development of agrochemicals. These compounds can be designed to function as pesticides or herbicides, providing protection for crops against various pests and diseases .
Material Science
Benzofuran derivatives are also explored in material science, particularly in the creation of organic light-emitting diode (OLED) materials. The compound’s structure could be modified to enhance its electronic properties for use in OLEDs .
Anti-Cancer Agents
Some benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells. The compound could be modified to enhance its anticancer activity and evaluated against different cancer cell lines to develop potential cancer therapies .
Catalysis
The compound could be used as a ligand or a cocatalyst in various catalytic processes. Its structure allows for potential applications in asymmetric synthesis, which is crucial for producing enantiomerically pure substances used in drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one | |
CAS RN |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

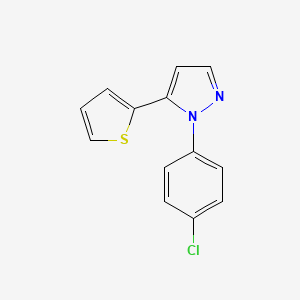

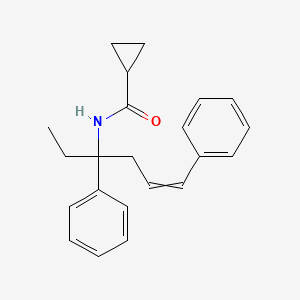
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
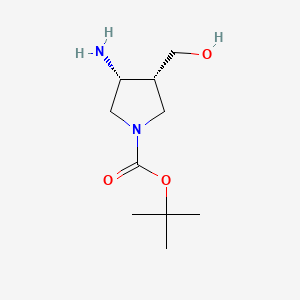

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
